2-Amino-4-(methylsulfonyl)phenol 2-Amino-4-(methylsulfonyl)phenol 2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 98-30-6
VCID: VC1959856
InChI: InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)O)N
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol

2-Amino-4-(methylsulfonyl)phenol

CAS No.: 98-30-6

Cat. No.: VC1959856

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(methylsulfonyl)phenol - 98-30-6

Specification

CAS No. 98-30-6
Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
IUPAC Name 2-amino-4-methylsulfonylphenol
Standard InChI InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
Standard InChI Key SFLMBHYNCSYPOO-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)O)N
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)O)N
Melting Point 189 to 190 °F (NTP, 1992)

Introduction

Chemical Identification and Nomenclature

Primary Identifiers

2-Amino-4-(methylsulfonyl)phenol is precisely identified through various chemical classification systems, as detailed in the following table:

IdentifierValue
CAS Number98-30-6
Molecular FormulaC₇H₉NO₃S
Molecular Weight187.22 g/mol
IUPAC Name2-amino-4-methylsulfonylphenol
InChIInChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
InChI KeySFLMBHYNCSYPOO-UHFFFAOYSA-N
SMILESCS(=O)(=O)C1=CC(=C(C=C1)O)N
European EC Number202-654-4
FDA UNIISVT24HP8UU
DSSTox Substance IDDTXSID8024490

Common Synonyms

The compound is known by numerous alternative names in scientific literature and commercial contexts:

  • APMS

  • 2-Amino-4-mesyl-phenol

  • 2-Aminophenol-4-methylsulphone

  • 2-Amino-4-methanesulfonylphenol

  • 2-Azanyl-4-methylsulfonyl-phenol

  • 2-Hydroxy-5-(methylsulfonyl)aniline

  • 3-Amino-4-hydroxyphenyl methyl sulfone

  • Phenol, 2-amino-4-(methylsulfonyl)-

Physicochemical Properties

General Physical Characteristics

The compound exhibits distinctive physical properties that influence its handling, storage, and application:

PropertyValueSource
Physical FormPowder to crystal
ColorWhite to gray to brown crystalline powder
Solubility in Water1 to 5 mg/mL at 72°F (22°C)
Density1.419±0.06 g/cm³ (Predicted)
Refractive Index1.603

Thermal Properties

Thermal properties are critical for processing, synthesis, and safety considerations:

PropertyValueSource
Melting Point156.0 to 160.0°C
Boiling Point436.3±45.0°C at 760 mmHg (Predicted)
Flash Point217.6±28.7°C (Predicted)

Chemical Properties

PropertyValueSource
pKa7.36±0.18 (Predicted)
LogP-1.05
Vapor Pressure0.0±1.1 mmHg at 25°C
Exact Mass187.030319 g/mol
Polar Surface Area (PSA)88.77000

Spectral Characteristics

The compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) spectroscopy typically reveals significant absorption bands corresponding to:

    • N-H stretching (amino group)

    • O-H stretching (phenolic hydroxyl)

    • S=O stretching vibrations (methylsulfonyl group)

    • Aromatic C=C stretching

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation through characteristic chemical shifts of protons in different chemical environments.

Chemical Reactivity

Functional Group Characteristics

2-Amino-4-(methylsulfonyl)phenol possesses dual functionality that defines its chemical behavior:

Amine Properties

The compound functions as a chemical base that can neutralize acids to form salts and water. These acid-base reactions are exothermic, with heat evolution largely independent of the amine's strength as a base .

Phenol Properties

Unlike alcohols, the phenolic group behaves as a weak organic acid. Phenols are much weaker acids than common carboxylic acids, with typical phenols having Ka values around 1.3 × 10⁻¹⁰ .

Reactivity Profile

The compound demonstrates characteristic reactivity patterns:

  • Incompatibilities: May be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides .

  • Reduction Reactions: When combined with strong reducing agents such as hydrides, flammable gaseous hydrogen may be generated .

  • Sulfonation: Very readily undergoes sulfonation, even with concentrated sulfuric acid at room temperature, generating heat .

  • Nitration: Can be rapidly nitrated, even by dilute nitric acid .

  • Acid-Base Interactions: Heat is generated in acid-base reactions between the phenolic group and bases, which may initiate polymerization of organic compounds .

Synthesis Methods

The synthesis of 2-Amino-4-(methylsulfonyl)phenol typically involves multi-step synthetic routes from appropriate starting materials:

Common Synthetic Approaches

  • From Toluene Derivatives:

    • Starting with methyl toluene

    • Proceeding through chlorosulfonation

    • Followed by ammonolysis and oxidation

    • Reported yields of approximately 83% under optimized conditions

  • General Reaction Sequence:

    • Sulfonation of an appropriate precursor

    • Introduction of the amino group through nitration followed by reduction

    • Careful control of reaction conditions to achieve regioselectivity

Industrial Production Methods

Industrial scale production typically employs continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions improves the scalability of the synthesis.

Applications

The compound finds application in various fields due to its unique structural features:

Pharmaceutical Applications

2-Amino-4-(methylsulfonyl)phenol serves as an important building block in pharmaceutical synthesis. Its dual functionality (amino and phenolic groups) makes it valuable for creating more complex molecular structures. The compound has been utilized in drug development processes due to its reactivity and functional group arrangement.

Research Applications

In biochemical research, the compound is used to study various cellular processes and mechanisms. Its structure allows for investigation of specific protein interactions and metabolic pathways.

Analytical Chemistry

Regulatory Status

The compound is subject to various regulatory frameworks globally:

Chemical Inventories

2-Amino-4-(methylsulfonyl)phenol appears in several chemical inventories:

  • EPA Substance Registry System: Listed as 2-Amino-4-(methylsulfonyl)phenol (98-30-6)

  • European Chemicals Agency (ECHA): Registered under EC number 202-654-4

  • FDA: Assigned UNII code SVT24HP8UU

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